molecular formula C12H15NO3S2 B2768691 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-33-9

5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2768691
CAS No.: 2034609-33-9
M. Wt: 285.38
InChI Key: KPUOICLBNKMRGU-UHFFFAOYSA-N
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Description

5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable bicyclic amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the sulfonyl and methoxyphenyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its potential for various applications compared to simpler bicyclic compounds .

Properties

IUPAC Name

5-(4-methoxyphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-16-10-2-4-12(5-3-10)18(14,15)13-7-11-6-9(13)8-17-11/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUOICLBNKMRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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